Dodecylamine
Overview
Description
C12H27N . It is a long-chain amine with a twelve-carbon alkyl chain attached to an amino group. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor .
Mechanism of Action
Target of Action
Dodecylamine primarily targets the spores of various Firmicute species . These spores are dormant, highly resistant forms of bacteria that can survive in harsh conditions. They are a significant concern in the food and medical industries due to their resistance to common disinfection procedures .
Mode of Action
This compound interacts with its targets by damaging their inner membrane . This damage results in the loss of the membrane’s function as a permeability barrier . The compound is also likely to form hydrophobically stabilized salt bridges with carboxylate anions of the spore cortex, a structure critical in maintaining a low water content in the spore core .
Biochemical Pathways
It is known that the compound causes the cores of the killed spores to be stained by the nucleic acid stain propidium iodide . Additionally, this compound-killed wild-type and germination-deficient spores release their stores of phosphate-containing small molecules .
Pharmacokinetics
It is known that the compound is soluble in water at a concentration of 35 g/L at 25 °C . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the rapid killing of spores of multiple Firmicute species . Some of the killed spores subsequently germinate , suggesting that the compound may also have an impact on the germination process.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound kills spores more rapidly under optimal conditions and more slowly under non-optimal conditions . Spores treated with this compound are also more sensitive to killing by a subsequent heat treatment . These findings suggest that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
Dodecylamine interacts with various biomolecules, primarily through hydrophobic interactions due to its long alkyl chain. It has been shown to interact with enzymes and proteins, altering their function and activity . For instance, it has been used as a carrier in the transport of As (III) via supported liquid membrane in acidic medium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to rapidly kill spores of multiple Firmicute species . This killing is believed to occur through damage to the spores’ inner membrane, leading to loss of the membrane’s permeability barrier .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. For example, in the case of spore killing, this compound damages the inner membrane of the spores, leading to loss of the membrane’s permeability barrier . This suggests that this compound interacts with the lipid components of the membrane, disrupting its integrity and function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the case of spore killing, the rate of killing can vary depending on the conditions of the experiment
Metabolic Pathways
This compound is not a naturally occurring metabolite and does not participate in known metabolic pathways . It has been shown to be metabolized by certain bacteria, such as Pseudomonas MA3, which can use this compound as a sole carbon and energy source .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. For instance, it has been used as a carrier in the transport of As (III) via supported liquid membrane in acidic medium
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanenitrile in the presence of a catalyst such as nickel or cobalt. The reaction typically occurs under high pressure and temperature conditions . Another method involves the reaction of dodecanol with ammonia in the presence of a dehydrating agent .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of dodecanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Dodecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanal or dodecanoic acid under specific conditions.
Reduction: It can be reduced to form dodecane.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecyl derivatives.
Scientific Research Applications
Dodecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in the synthesis of nanoparticles and other materials.
Medicine: It has been investigated for its potential use as a corrosion inhibitor in medical implants.
Industry: this compound is used in the production of detergents, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Octylamine: A shorter-chain amine with eight carbon atoms.
Decylamine: A ten-carbon chain amine.
Hexadecylamine: A longer-chain amine with sixteen carbon atoms.
Comparison: this compound is unique due to its twelve-carbon chain, which provides a balance between hydrophobicity and reactivity. This makes it more effective as a surfactant and emulsifying agent compared to shorter-chain amines like octylamine and decylamine. Longer-chain amines like hexadecylamine may have higher hydrophobicity but are less reactive and harder to handle in industrial processes .
Properties
IUPAC Name |
dodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | DODECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DODECYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
Record name | Dodecylamine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
Record name | 1-Dodecanamine | |
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Record name | Amines, C12-18-alkyl | |
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Molecular Weight |
185.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | DODECANAMINE | |
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Boiling Point |
259 °C | |
Record name | DODECYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
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Record name | DODECYLAMINE | |
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Flash Point |
352 °F (COC) | |
Record name | DODECYLAMINE | |
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Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
Record name | DODECYLAMINE | |
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Record name | DODECYLAMINE | |
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Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
Record name | DODECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | DODECYLAMINE | |
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Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
Record name | Dodecylamine | |
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Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
Record name | DODECANAMINE | |
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Record name | Dodecylamine | |
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Melting Point |
28.3 °C, 28 °C | |
Record name | DODECYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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